molecular formula C14H16N2O2 B2831864 N,N-Diethyl-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 61-09-6

N,N-Diethyl-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2831864
CAS No.: 61-09-6
M. Wt: 244.294
InChI Key: ACOOWHAYSBIVFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-2-(1H-indol-3-yl)-2-oxoacetamide is an organic compound characterized by the presence of an indole ring and an acetamide group. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound for synthetic and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-(1H-indol-3-yl)-2-oxoacetamide typically begins with indole and acetamide as starting materials. The process involves several steps:

    Formation of the Indole Derivative: Indole is reacted with an appropriate acylating agent to introduce the acetamide group at the 3-position of the indole ring.

    N,N-Diethylation: The intermediate product is then subjected to N,N-diethylation using diethylamine under controlled conditions to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to maintain precise control over reaction parameters such as temperature, pressure, and reaction time.

    Purification Steps: The crude product is purified using techniques like recrystallization, distillation, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-(1H-indol-3-yl)-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The indole ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

    Oxidation Products: Indole-3-carboxylic acid derivatives.

    Reduction Products: Indole-3-ethanol derivatives.

    Substitution Products: Halogenated indole derivatives, nitroindole derivatives.

Scientific Research Applications

N,N-Diethyl-2-(1H-indol-3-yl)-2-oxoacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N,N-Diethyl-2-(1H-indol-3-yl)-2-oxoacetamide exerts its effects involves interactions with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological pathways.

    Pathways Involved: The compound may modulate signaling pathways, enzyme activity, and gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-2-(1H-indol-3-yl)-2-oxoacetamide: Similar structure but with methyl groups instead of ethyl groups.

    N,N-Diethyl-2-(1H-indol-3-yl)-acetamide: Lacks the oxo group, leading to different reactivity and applications.

Uniqueness

N,N-Diethyl-2-(1H-indol-3-yl)-2-oxoacetamide is unique due to its specific combination of an indole ring and an acetamide group with diethyl substitution. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N,N-diethyl-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-3-16(4-2)14(18)13(17)11-9-15-12-8-6-5-7-10(11)12/h5-9,15H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOOWHAYSBIVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.